4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
Description
This compound features a benzoic acid core linked via an aminomethyl bridge to a 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl group. The benzoic acid moiety improves solubility and enables salt formation, critical for pharmacokinetics. Its structural complexity suggests applications in pharmaceuticals (e.g., enzyme inhibition) or agrochemicals (e.g., pesticide metabolites) .
Properties
Molecular Formula |
C19H15FN2O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15FN2O3S/c1-11-16(26-18(22-11)14-4-2-3-5-15(14)20)17(23)21-10-12-6-8-13(9-7-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
CSOMUKXYNYUYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed using α-bromoketone 1 and thiourea 2 under refluxing ethanol (Scheme 1).
Reaction Conditions
-
α-Bromoketone preparation : 2-Bromo-1-(2-fluorophenyl)propan-1-one (1 ) is synthesized by brominating 1-(2-fluorophenyl)propan-1-one with N-bromosuccinimide (NBS) in CCl₄ under UV light.
-
Cyclization : Equimolar 1 and thiourea are refluxed in ethanol for 12 hours, yielding 2-(2-fluorophenyl)-4-methyl-1,3-thiazole (3 ) (Yield: 78%).
Spectroscopic Validation
Oxidation to Carboxylic Acid
Thiazole 3 is oxidized to the carboxylic acid 4 using KMnO₄ in acidic medium.
Optimization Notes
Synthesis of 4-(Aminomethyl)benzoic Acid
Reduction of 4-Cyanobenzoic Acid
4-Cyanobenzoic acid (5 ) is reduced to 4-(aminomethyl)benzoic acid (6 ) via catalytic hydrogenation (H₂, 50 psi, Pd/C, MeOH).
Key Parameters
Alternative Route : Gabriel synthesis using phthalimide protection and subsequent hydrazinolysis, though lower yielding (72%).
Amide Coupling and Final Product Formation
Activation of Thiazole Carboxylic Acid
Carboxylic acid 4 is converted to its acid chloride 7 using thionyl chloride (SOCl₂, reflux, 4 hours).
Coupling with 4-(Aminomethyl)benzoic Acid
Acid chloride 7 reacts with 6 in dry THF under N₂, catalyzed by triethylamine (TEA).
Reaction Monitoring
-
TLC : Hexane/EtOAc (3:1) shows complete consumption of 7 within 2 hours.
-
Workup : Precipitation with ice-water, filtration, and recrystallization (ethanol) yield the final product (Yield: 85%).
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 12.5 (s, 1H, COOH), 8.45 (t, 1H, NH), 7.95 (d, 2H, Ar-H), 7.60 (m, 2H, Ar-H), 4.55 (d, 2H, CH₂NH), 2.70 (s, 3H, CH₃).
Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂/TEA | THF | 25 | 85 | 99.1 |
| EDCl/HOBt | DMF | 0–25 | 78 | 98.5 |
| DCC/DMAP | CH₂Cl₂ | 25 | 70 | 97.8 |
SOCl₂ activation provides superior yield and purity under mild conditions.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. For instance:
- Minimum Inhibitory Concentrations (MICs) : Studies have shown that compounds with similar thiazole structures demonstrate MICs ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
- Mechanisms of Action : The presence of the thiazole ring is significant for the antimicrobial activity due to its ability to interact with bacterial enzymes and disrupt cellular processes .
Anticonvulsant Activity
The compound's structural characteristics suggest potential anticonvulsant properties. Thiazole derivatives have been studied for their ability to modulate neurotransmitter systems, which could lead to effective treatments for epilepsy:
- Case Studies : A series of thiazole-integrated compounds have shown promising anticonvulsant effects in animal models, indicating that modifications to the thiazole structure can enhance efficacy .
Synthetic Methodologies
The synthesis of 4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multiple steps:
- Preparation of Thiazole Derivative : The initial step often involves synthesizing the thiazole ring through condensation reactions.
- Coupling Reaction : The final step involves coupling the thiazole derivative with benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine .
Research Findings and Case Studies
Recent studies emphasize the versatility of thiazole derivatives in drug development:
Mechanism of Action
The mechanism of action of 4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Additionally, it can modulate signaling pathways like PI3K/AKT and NF-κB, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features, substituents, and properties of the target compound with its closest analogs:
Key Findings from Comparative Studies
b) Structural and Conformational Differences
- Compound 4 () is isostructural with the target compound but replaces the benzoic acid with a triazolyl group.
- The trifluoromethylphenyl-substituted thiazole () exhibits stronger electron-withdrawing effects than the target’s fluorophenyl group, which could alter acidity (pKa) and hydrogen-bonding capacity .
c) Physicochemical Properties
- The benzoic acid moiety in all analogs enhances aqueous solubility, particularly at physiological pH. However, PT-CA ’s lack of fat solubility () contrasts with the target compound’s lipophilic thiazole and fluorophenyl groups, suggesting divergent metabolic pathways .
- Crystallinity data from indicates that planar conformations (as seen in Compound 4) may improve stability, whereas non-planar substituents could reduce melting points .
Biological Activity
4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a thiazole ring, a benzoic acid moiety, and a fluorophenyl group. The molecular formula is , with a molecular weight of approximately 307.35 g/mol. The presence of the thiazole ring is significant due to its established pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds with similar thiazole structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
Antitumor Activity
Thiazole-containing compounds have also been investigated for their anticancer properties. In vitro studies revealed that certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. For example, derivatives with specific substitutions on the phenyl ring displayed IC50 values less than those of reference drugs like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of 4-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can be correlated with its structural features:
- Thiazole Ring : Essential for activity; modifications at positions 2 and 5 enhance potency.
- Fluorophenyl Group : The presence of a fluorine atom increases lipophilicity and may enhance interactions with biological targets.
- Benzoic Acid Moiety : Contributes to solubility and potential interactions with receptors or enzymes.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated various thiazole derivatives against Candida albicans and Aspergillus niger. The compound showed promising antifungal activity with MIC values comparable to established antifungal agents .
- Cytotoxicity Against Cancer Cells : In a recent study, the compound was tested against human cancer cell lines (e.g., A-431). Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses .
Research Findings
Recent literature emphasizes the versatility of thiazole derivatives in drug development:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
